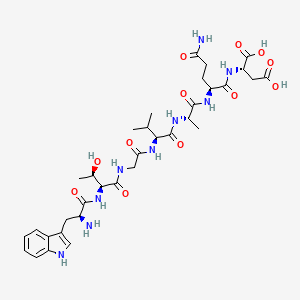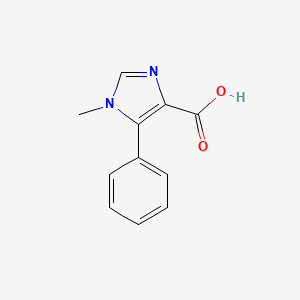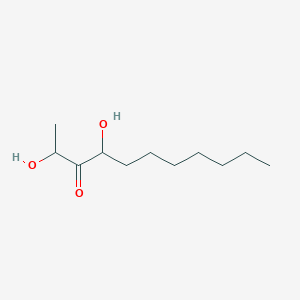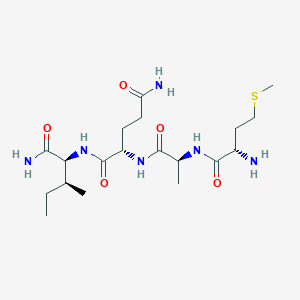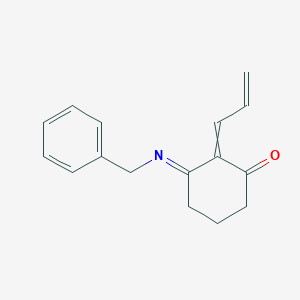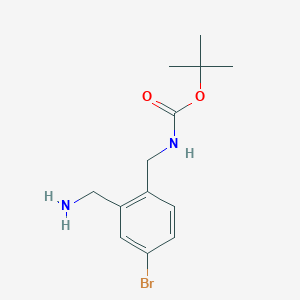![molecular formula C12H10ClNOS B12603729 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-77-4](/img/structure/B12603729.png)
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 4-ethenylbenzyl chloride with thioamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position.
Scientific Research Applications
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new drugs.
Industry: The compound is used in the production of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one involves the interaction with specific molecular targets and pathways. The thiazole ring’s sulfur atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes in microorganisms, resulting in their death. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives such as:
5-Chloro-2-methyl-1,2-thiazol-3(2H)-one: Known for its use as a biocide and preservative in various industrial applications.
2-Amino-4-methylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.
The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
918107-77-4 |
|---|---|
Molecular Formula |
C12H10ClNOS |
Molecular Weight |
251.73 g/mol |
IUPAC Name |
5-chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H10ClNOS/c1-2-9-3-5-10(6-4-9)8-14-12(15)7-11(13)16-14/h2-7H,1,8H2 |
InChI Key |
YILQALZDDIMTQP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)C=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12603652.png)
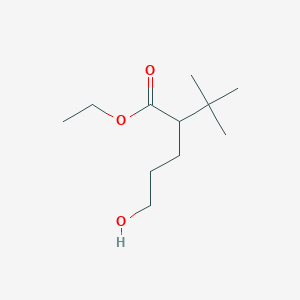
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)
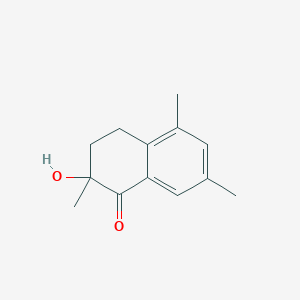
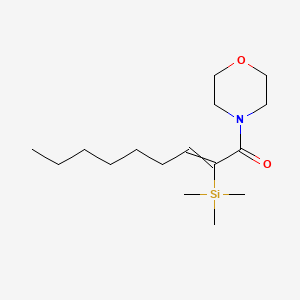
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
![(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B12603677.png)
